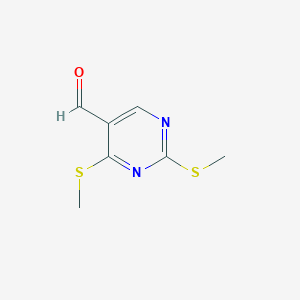

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde

Description

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOAMBKQNWXFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through redox reactions. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can form complexes with metal ions, which further influences its biochemical activity.

Cellular Effects

The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Moreover, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and energy production.

Molecular Mechanism

At the molecular level, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in altered enzyme activity. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which are crucial for maintaining cellular redox balance. Additionally, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can influence the levels of key metabolites, leading to changes in metabolic fluxes and energy production.

Transport and Distribution

The transport and distribution of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde in these compartments can modulate its activity and interactions with other biomolecules.

Biological Activity

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is a pyrimidine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's pharmacological potential.

Chemical Structure and Properties

The compound features a pyrimidine ring with two methylthio groups at positions 2 and 4, and an aldehyde functional group at position 5. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 2,4-bis(methylsulfanyl)pyrimidine-5-carboxaldehyde, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this class showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A review highlighted that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Notably, compounds similar to 2,4-bis(methylsulfanyl)pyrimidine-5-carboxaldehyde demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has also been a focus of research. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. A specific derivative exhibited potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .

The biological activity of 2,4-bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Binding : It potentially binds to receptors that mediate cellular responses to growth factors and cytokines.

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as a key intermediate in the development of drugs targeting various medical conditions, particularly in oncology and infectious diseases. Recent studies have highlighted its potential as an anti-inflammatory agent, with derivatives exhibiting significant inhibition of cyclooxygenase-2 (COX-2) activity, a crucial enzyme involved in inflammation pathways. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study: Anti-Inflammatory Activity

- Research Findings : A study demonstrated that specific derivatives of pyrimidine compounds significantly reduced COX-2 and inducible nitric oxide synthase (iNOS) mRNA expressions in experimental models .

- Implication : These findings suggest that 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde could lead to the development of novel anti-inflammatory therapeutics.

Agricultural Chemistry

In agricultural contexts, this compound can be utilized in formulating agrochemicals. Its properties may enhance the efficacy of crop protection products against pests and diseases. The incorporation of such compounds into agrochemical formulations can improve their performance and reduce the environmental impact by allowing for lower application rates.

Biochemical Research

The compound is also employed in biochemical research, particularly in studies related to enzyme inhibition. By investigating the interactions between this compound and various enzymes, researchers can elucidate biochemical pathways and develop new therapeutic strategies. This area of research is vital for understanding disease mechanisms and identifying potential drug targets.

Material Science

In material science, 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is being explored for its potential to create novel materials with unique electronic properties. These materials could be beneficial in developing sensors and electronic devices. The ability to tailor the electronic characteristics of materials using pyrimidine derivatives opens new avenues for innovation in electronics.

Analytical Chemistry

The compound serves as a standard in various analytical techniques, aiding in the accurate quantification of similar compounds in complex mixtures. Its utility in analytical chemistry is crucial for ensuring the reliability of results in both research and industrial applications.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with structurally related pyrimidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group (Position 5) |

|---|---|---|---|---|---|

| 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde | 1372096-40-6 | C₇H₈N₂OS₂ | 200.28 | 2-MeS, 4-MeS | Carboxaldehyde (-CHO) |

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 | C₆H₇N₃OS | 169.21 | 2-MeS, 4-NH₂ | Carboxaldehyde (-CHO) |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | 771-81-3 | C₆H₇N₃O₂S | 185.20 | 2-MeS, 4-NH₂ | Carboxylic acid (-COOH) |

| 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 211245-64-6 | C₁₂H₁₆N₄OS | 280.35 | 2-MeS, 4-Cyclopentylamino | Carboxaldehyde (-CHO) |

| 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid | N/A | C₆H₆N₂O₂S | 170.19 | 2-SH, 4-Me | Carboxylic acid (-COOH) |

Key Findings from Comparative Analysis

Functional Group Reactivity: The carboxaldehyde group in the target compound (vs. carboxylic acid in CAS 771-81-3) offers distinct reactivity. Aldehydes undergo nucleophilic additions (e.g., forming imines), while carboxylic acids participate in acid-base reactions or esterifications .

Substituent Effects: Methylsulfanyl (-SMe) vs. Amino (-NH₂):

- The dual -SMe groups in the target compound increase lipophilicity (logP ~2.1 estimated), favoring membrane permeability. In contrast, amino-substituted analogs (e.g., CAS 770-31-0) exhibit higher polarity, improving water solubility but limiting cellular uptake . Thiol (-SH) vs. Methylsulfanyl (-SMe):

- The -SH group in 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid () confers acidity (pKa ~8-10), enabling thiol-disulfide exchange reactions absent in -SMe derivatives .

Synthetic Utility :

- Ethyl esters (e.g., Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, CAS 339019-47-5) serve as protected intermediates for carboxylic acids or aldehydes via hydrolysis .

- The target compound’s aldehyde group is pivotal in synthesizing heterocyclic scaffolds, such as pyrimidine-linked hydrazones or thiosemicarbazones for antimicrobial studies .

Similarity Scores :

Preparation Methods

Direct Alkylation of 2,4-Dithiopyrimidine Precursors

A common approach involves synthesizing a 2,4-dithiopyrimidine intermediate, followed by selective methylation of the thiol groups to form methylsulfanyl substituents. The key steps are:

- Preparation of 2,4-dithiopyrimidine or 2,4-dithiopyrimidine-5-carboxaldehyde via cyclization reactions involving thiourea or related sulfur sources with appropriate precursors.

- Methylation of thiol groups using methyl iodide or dimethyl sulfate under basic conditions to yield the bis(methylsulfanyl) derivative.

This method leverages the nucleophilicity of thiol groups and is efficient in generating symmetrical methylsulfanyl substitutions at positions 2 and 4.

Cyclization Using Bis(methylsulfanyl)methylidene Precursors

Another approach uses bis(methylsulfanyl)methylidene intermediates that react with amino or nitrile-containing compounds to form the pyrimidine ring. For example:

- Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate can be used as a key building block.

- Reaction with 1,4-binucleophiles such as o-amino nitriles or esters leads to cyclization forming the pyrimidine ring with methylsulfanyl groups at 2 and 4 positions.

- The aldehyde function at position 5 can be introduced either pre- or post-cyclization by functional group transformations.

This method benefits from the stability of bis(methylsulfanyl)methylidene intermediates and allows for structural diversity.

Multi-Step Synthesis from Malonate Derivatives

A multi-step synthetic route involves:

- Starting from diethyl malonate, nitration and subsequent transformations yield intermediates that can be converted to pyrimidine derivatives.

- Reaction of these intermediates with thiocarbamide or thiourea introduces sulfur atoms.

- Subsequent alkylation and functional group modifications lead to the target bis(methylsulfanyl)pyrimidine-5-carboxaldehyde.

This method, while more complex, allows for optimization of yields and purity by controlling reaction conditions such as temperature, solvent, and reagents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation of Dithiopyrimidines | 2,4-dithiopyrimidine, methyl iodide/dimethyl sulfate | Nucleophilic substitution | Simple, selective methylation | Requires preparation of dithiopyrimidine precursor |

| Cyclization with Bis(methylsulfanyl)methylidene | Bis(methylsulfanyl)methylidene amino esters, o-amino nitriles | [4+2] heterocyclization | Versatile, allows ring construction and substitution | Multi-step, may require purification steps |

| Multi-step from Malonate Derivatives | Diethyl malonate, nitric acid, thiocarbamide, alkyl halides | Nitration, cyclization, alkylation | Optimizable, scalable | Complex, multiple purification steps |

Research Findings and Optimization Notes

- The use of sodium ethylate in ethanol as a base in the reaction with thiocarbamide improves the yield of sulfur-containing pyrimidine intermediates.

- Controlling temperature during nitration (0–15 °C) is critical to avoid side reactions and improve purity of intermediates.

- Alkylation steps require careful pH control (acidification to pH 2–5) to precipitate and isolate the desired compounds effectively.

- The [4+2] heterocyclization approach allows for the introduction of diverse substituents by varying the amino or nitrile components, enabling structural diversity of the final aldehyde-substituted pyrimidines.

- The methylsulfanyl groups enhance the biological activity potential of the compounds, making the synthesis of pure and well-characterized derivatives important for pharmaceutical applications.

Q & A

Q. What are critical safety protocols for handling 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde during synthesis?

Methodological Answer:

- Use protective gloves, goggles, and lab coats to avoid skin/eye contact, as methylsulfanyl and aldehyde groups may release irritants.

- Conduct reactions involving volatile byproducts (e.g., thiols) in fume hoods or gloveboxes to prevent inhalation exposure .

- Segregate waste into halogenated and non-halogenated containers for professional disposal, as improper handling risks environmental contamination .

Q. How can the aldehyde functionality in this compound be stabilized during synthetic procedures?

Methodological Answer:

- Protect the aldehyde group via acetal formation (e.g., using ethylene glycol under acidic conditions) to prevent oxidation or nucleophilic attack.

- Monitor reaction pH (<7) to avoid base-mediated aldol condensation, which is common in pyrimidine aldehydes .

- Use inert atmospheres (N₂/Ar) to minimize aerial oxidation of the aldehyde to carboxylic acid .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

Q. What solvents are compatible with this compound for reaction optimization?

Methodological Answer:

- Use dichloromethane (DCM) or tetrahydrofuran (THF) for nucleophilic substitutions, as they dissolve pyrimidine derivatives without reacting with the aldehyde.

- Avoid protic solvents (e.g., MeOH, H₂O), which may hydrate the aldehyde or quench electrophilic intermediates .

Q. How to assess purity post-synthesis?

Methodological Answer:

- Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Validate purity (>95%) via differential scanning calorimetry (DSC) to detect melting point deviations caused by contaminants .

Advanced Research Questions

Q. How does steric hindrance from methylsulfanyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer:

Q. What computational strategies predict reactivity of the aldehyde group in nucleophilic additions?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying the aldehyde carbon as the most electrophilic site .

- Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to optimize reaction barriers and solvent effects .

Q. How to resolve contradictions in reported yields for Knoevenagel condensations involving this compound?

Methodological Answer:

- Variances arise from substituent effects on the pyrimidine ring . Use microwave-assisted synthesis (100°C, 20 min) with piperidine as a catalyst to achieve consistent yields (~75%) .

- Characterize byproducts (e.g., dimerization via aldol pathways) via LC-MS to adjust stoichiometry .

Q. What crystallographic challenges exist in resolving the structure of derivatives?

Methodological Answer:

Q. How do methylsulfanyl groups modulate antibacterial activity in derived Schiff bases?

Methodological Answer:

- The thioether groups enhance membrane permeability in Gram-negative bacteria. Test derivatives against E. coli (MIC assay) in Mueller-Hinton broth, noting a 4-fold increase in activity compared to non-sulfanyl analogs .

- Correlate activity with LogP values (1.3–2.1) to optimize lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.